(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid
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Overview
Description
(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromene ring fused with an acrylic acid moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromene ring. The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chromene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromone derivatives, while reduction can produce chroman derivatives.
Scientific Research Applications
(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The chromene ring can interact with enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in various biochemical reactions, influencing cellular processes such as apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
2H-Chromenes: These compounds share the chromene ring structure but differ in the substituents attached to the ring.
4H-Chromenes: Similar to 2H-chromenes but with different hydrogenation states.
Coumarins: These compounds have a similar benzopyran structure but with a lactone ring instead of an acrylic acid moiety.
Uniqueness
(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid is unique due to its combination of the chromene ring and acrylic acid moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-6,9H,7-8H2,(H,13,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRORSHSQJGUNNU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(COC2=CC=CC=C21)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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